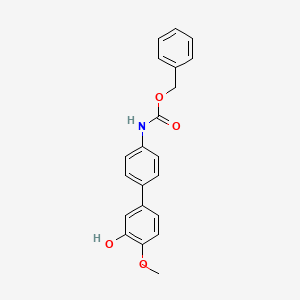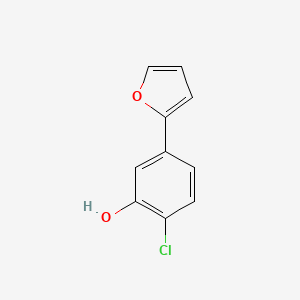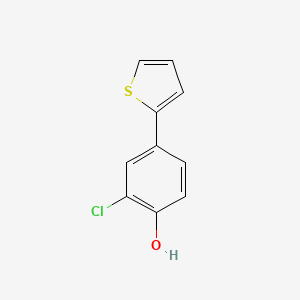
2-Chloro-4-(thiophen-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(thiophen-2-yl)phenol, 95%, also known as thiophenol, is an organic compound that has been used in a variety of applications. Its main use is as a reagent in organic synthesis, as it can be used to form a variety of products. Thiophenol is also used in the synthesis of pharmaceuticals, polymers, and other organic compounds. Thiophenol is a colorless liquid with a strong odor, and it is soluble in organic solvents such as alcohols, ethers, and benzene. It is also slightly soluble in water.
Applications De Recherche Scientifique
Thiophenol has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It has also been used in the synthesis of dyes, catalysts, and other organic compounds. Thiophenol has been used in the study of the mechanism of action of drugs, and its ability to form a variety of products has been used to study the structure and function of proteins. Thiophenol has also been used to study the structure and function of enzymes, and it has been used to study the mechanism of action of enzymes.
Mécanisme D'action
The main mechanism of action of 2-Chloro-4-(thiophen-2-yl)phenol, 95% is its ability to form a variety of products. Thiophenol can form a variety of products through its reaction with other organic compounds. It can form ethers, esters, amines, and other compounds. The reaction of 2-Chloro-4-(thiophen-2-yl)phenol, 95% with other organic compounds can be used to study the structure and function of proteins and enzymes. Thiophenol can also be used to study the mechanism of action of drugs, as it can form a variety of products that can interact with drugs.
Biochemical and Physiological Effects
Thiophenol has been studied for its biochemical and physiological effects. It has been found to have an antifungal effect, and it has been used to treat fungal infections. Thiophenol has also been studied for its ability to inhibit the growth of bacteria, and it has been used to treat bacterial infections. Thiophenol has also been studied for its ability to inhibit the growth of cancer cells, and it has been used to treat cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-4-(thiophen-2-yl)phenol, 95% in lab experiments is its ability to form a variety of products. This allows researchers to study the structure and function of proteins and enzymes, as well as the mechanism of action of drugs. Thiophenol is also relatively inexpensive, making it a cost-effective reagent for lab experiments. However, 2-Chloro-4-(thiophen-2-yl)phenol, 95% is toxic and should be handled with care. It should also be stored in a cool, dry place, away from direct sunlight.
Orientations Futures
The future of 2-Chloro-4-(thiophen-2-yl)phenol, 95% is bright, as it has a wide range of applications in scientific research. Future research could focus on further exploring its ability to form a variety of products, as well as its biochemical and physiological effects. Additionally, further research could focus on developing more efficient and cost-effective methods for synthesizing 2-Chloro-4-(thiophen-2-yl)phenol, 95%. Finally, future research could focus on developing new applications for 2-Chloro-4-(thiophen-2-yl)phenol, 95%, such as in the synthesis of pharmaceuticals, polymers, and other organic compounds.
Méthodes De Synthèse
Thiophenol can be synthesized from phenol and sulfur dichloride in a two-step process. In the first step, the phenol is reacted with sulfur dichloride to form a sulfonation product. In the second step, the sulfonation product is treated with an alkaline solution to form 2-Chloro-4-(thiophen-2-yl)phenol, 95%. The reaction is typically carried out in a heated solution of sulfur dichloride and phenol, and the reaction is complete when the solution turns yellow. The reaction can be carried out in either a batch or a continuous process.
Propriétés
IUPAC Name |
2-chloro-4-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQUQPICWVIJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685817 |
Source


|
| Record name | 2-Chloro-4-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(thiophen-2-YL)phenol | |
CAS RN |
1261969-15-6 |
Source


|
| Record name | 2-Chloro-4-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)
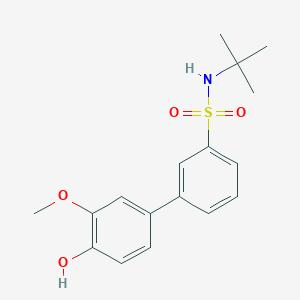
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
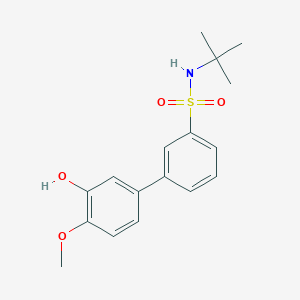
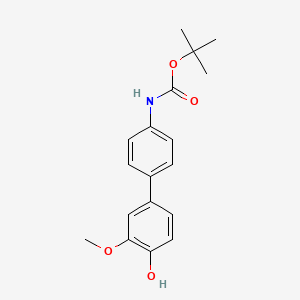
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

